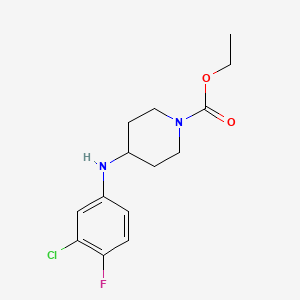![molecular formula C12H18Cl3NO3 B5188524 2-[2-[2-(2,5-Dichlorophenoxy)ethoxy]ethylamino]ethanol;hydrochloride](/img/structure/B5188524.png)
2-[2-[2-(2,5-Dichlorophenoxy)ethoxy]ethylamino]ethanol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-[2-(2,5-Dichlorophenoxy)ethoxy]ethylamino]ethanol;hydrochloride is a chemical compound with the molecular formula C13H19Cl2NO3. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by the presence of a dichlorophenoxy group, which imparts unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[2-(2,5-Dichlorophenoxy)ethoxy]ethylamino]ethanol;hydrochloride typically involves the reaction of 2,5-dichlorophenol with ethylene oxide to form 2-(2,5-dichlorophenoxy)ethanol. This intermediate is then reacted with ethylene diamine to produce the desired compound. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to maintain the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-[2-(2,5-Dichlorophenoxy)ethoxy]ethylamino]ethanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted phenoxy compounds, alcohols, and amines, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-[2-[2-(2,5-Dichlorophenoxy)ethoxy]ethylamino]ethanol;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-[2-[2-(2,5-Dichlorophenoxy)ethoxy]ethylamino]ethanol;hydrochloride involves its interaction with specific molecular targets and pathways. The dichlorophenoxy group is known to interact with cellular membranes, leading to disruption of membrane integrity and function. This can result in antimicrobial effects by inhibiting the growth and proliferation of microorganisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[2-(Dimethylamino)ethoxy]ethanol: This compound shares a similar ethoxyethanol backbone but differs in the presence of a dimethylamino group instead of the dichlorophenoxy group.
2-(2,4-Dichlorophenoxy)ethanol: This compound is similar in structure but lacks the additional ethoxy and amino groups present in 2-[2-[2-(2,5-Dichlorophenoxy)ethoxy]ethylamino]ethanol;hydrochloride.
Uniqueness
The uniqueness of this compound lies in its combination of the dichlorophenoxy group with the ethoxy and amino functionalities. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
Eigenschaften
IUPAC Name |
2-[2-[2-(2,5-dichlorophenoxy)ethoxy]ethylamino]ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Cl2NO3.ClH/c13-10-1-2-11(14)12(9-10)18-8-7-17-6-4-15-3-5-16;/h1-2,9,15-16H,3-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXWHYTIKRWCFSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OCCOCCNCCO)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-Hexadecyl-1-[3-oxo-2-[1-(2-pyridin-2-ylethyl)tetrazol-5-yl]sulfanyl-1,2-dihydroinden-5-yl]pyrrolidine-2,5-dione](/img/structure/B5188444.png)

![5-bromo-2-chloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B5188467.png)
![3-fluoro-2-[(phenylsulfonyl)amino]benzoic acid](/img/structure/B5188472.png)
![4-Methoxy-6-[3-(1-methylpyrazol-3-yl)phenyl]pyrimidine](/img/structure/B5188500.png)
![1-[(4-Bromothiophen-2-yl)methyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5188503.png)


![4-[(4-METHOXYPHENYL)METHYL]-9-METHYL-1H,2H,3H,4H,7H,8H,9H,10H-PYRIMIDO[4,5-C]ISOQUINOLINE-1,3,7-TRIONE](/img/structure/B5188507.png)
![N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-3-propoxybenzamide](/img/structure/B5188514.png)
![4-[1-({5-[(3-fluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-4-piperidinyl]thiomorpholine](/img/structure/B5188515.png)


![2-(4-methoxyphenyl)-N-({4-methyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)acetamide](/img/structure/B5188539.png)
